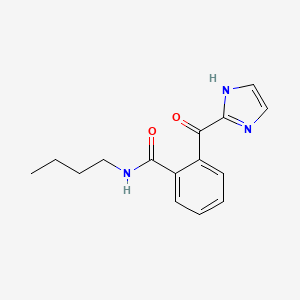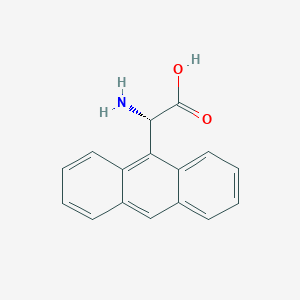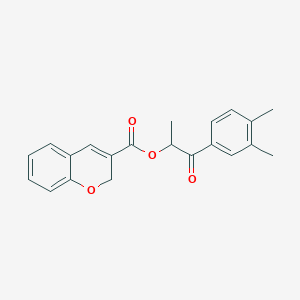
tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate: is an organic compound with the molecular formula C11H19NO4 It is a derivative of morpholine, a six-membered heterocyclic amine containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2-methylmorpholine-4-carboxylate with formylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The formylation process introduces the formyl group at the 2-position of the morpholine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing and sourcing of raw materials, followed by controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: tert-Butyl 2-carboxy-6-methylmorpholine-4-carboxylate.
Reduction: tert-Butyl 2-hydroxymethyl-6-methylmorpholine-4-carboxylate.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It is also used in the development of new bioactive compounds with potential therapeutic applications .
Medicine: this compound is investigated for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
- tert-Butyl 2-methylmorpholine-4-carboxylate
- tert-Butyl 2-ethynylmorpholine-4-carboxylate
- tert-Butyl 2-(2-aminoethyl)-6-methylmorpholine-4-carboxylate
Comparison: tert-Butyl 2-formyl-6-methylmorpholine-4-carboxylate is unique due to the presence of the formyl group at the 2-position. This functional group imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications. In contrast, other similar compounds may have different substituents, leading to variations in their chemical behavior and applications .
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
tert-butyl 2-formyl-6-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
MHNICJNACLMQSH-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)



